N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-25-18(10-26-14-4-2-3-5-17(14)32-21(26)28)23-24-20(25)31-11-19(27)22-9-13-6-7-15-16(8-13)30-12-29-15/h2-8H,9-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVITIBQIIUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole and oxobenzo[d]thiazole moieties. The process often utilizes coupling reactions to form amide bonds and may involve various reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | EGFR inhibition |
| Compound A | HCT116 | 1.54 | Apoptosis induction |
| Compound B | MCF7 | 4.52 | Cell cycle arrest |
These findings indicate that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and cell cycle regulation. Specifically, studies have reported that it affects key proteins such as Bax and Bcl-2, which are critical in the regulation of apoptosis .
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many signaling pathways associated with cancer cell proliferation.
- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound leads to significant alterations in cell cycle distribution, particularly causing G2/M phase arrest in cancer cells .
- Mitochondrial Pathway Activation : The activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins suggest that this compound may trigger mitochondrial-mediated apoptosis .
Case Studies
A notable case study involved the evaluation of a series of benzodioxole derivatives against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin while maintaining low cytotoxicity against normal cell lines . This highlights the therapeutic potential of these compounds in selectively targeting cancer cells.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-Benzyl Variant (CAS: 847402-09-9)
A closely related compound replaces the benzodioxolemethyl group with a benzyl substituent (N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide) . Both compounds share the triazole-thioacetamide-benzothiazolone backbone, but the benzyl substitution may alter lipophilicity and bioavailability compared to the benzodioxolemethyl group.
2.1.2. Thiazole-Triazole Hybrids ()
Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and derivatives (7b, 11) demonstrate structural overlap via thiazole and triazole moieties. Notably, compound 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) exhibit potent anticancer activity against HepG-2 cells, suggesting that the triazole-thioacetamide linkage may enhance cytotoxicity .
2.1.3. Benzimidazole-Triazole Derivatives ()
Compounds like 9a–e incorporate benzimidazole and triazole-thiazole units.
Bioactivity Comparisons
Table 1: Anticancer Activity of Selected Analogues
Table 2: Anti-inflammatory and Analgesic Activities ()
| Compound | Activity Profile | Reference |
|---|---|---|
| 5d | Most potent anti-inflammatory/antibacterial | |
| 5e | Most potent analgesic |
Structure-Activity Relationships (SAR)
- Benzodioxole vs. Benzyl Substitution : The benzodioxole group may enhance metabolic stability compared to benzyl due to its electron-rich, fused ring system .
- Thioacetamide Linkage : Critical for maintaining planar geometry, facilitating interactions with biological targets like kinases or DNA .
- Benzothiazolone Unit : The 2-oxo group in benzothiazolone could participate in hydrogen bonding, improving binding affinity .
Analytical and Dereplication Strategies ()
Molecular networking via LC-MS/MS allows clustering of structurally related compounds based on fragmentation patterns (cosine scores). This method could differentiate the target compound from analogues by identifying unique fragmentation ions (e.g., m/z 487.6 for the parent ion) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
